

# amprenavir stability storage conditions

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## Compound Focus: Amprenavir

CAS No.: 161814-49-9

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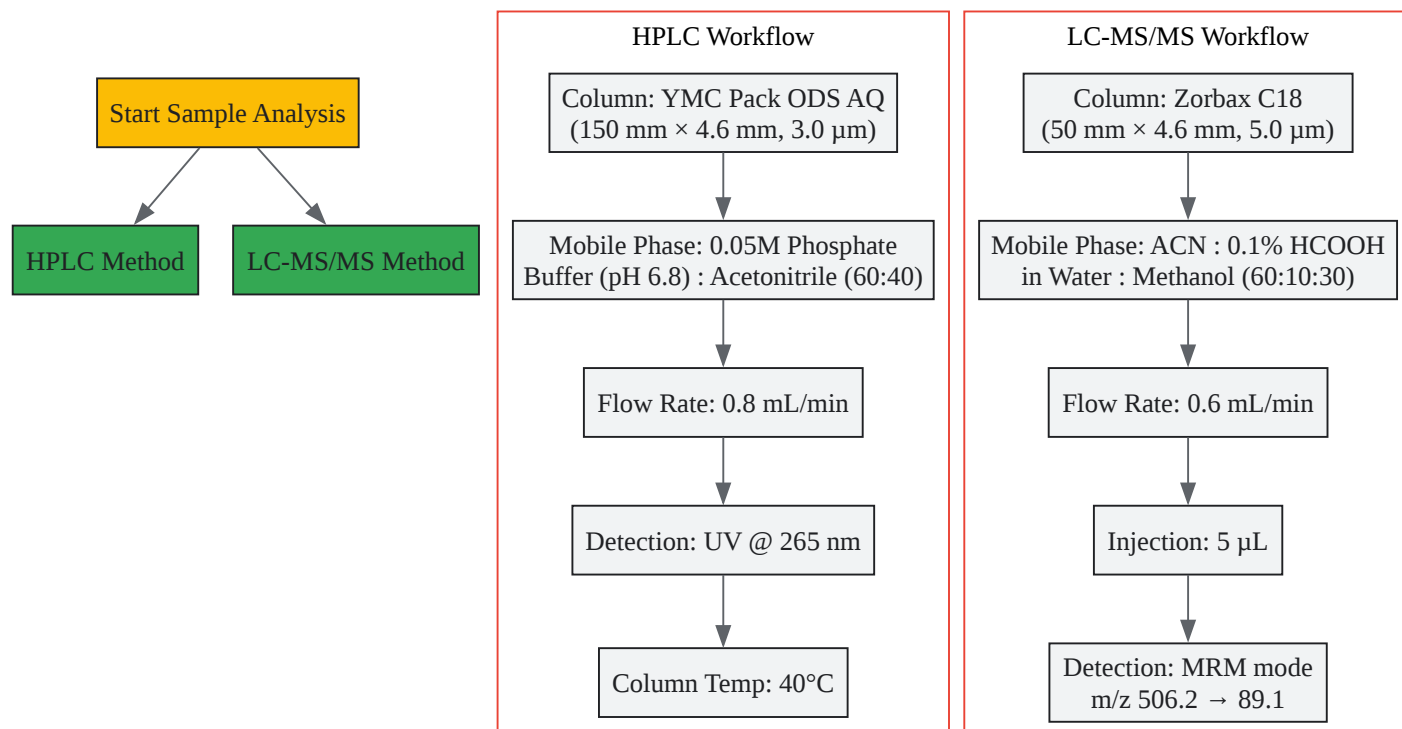
## Amprenavir Formulation Stability Data

The available data primarily comes from older studies. A key finding is that the original hard gelatin capsule formulation required refrigeration, which motivated the development of a new formulation [1].

Formulation	Key Stability Finding	Reference / Context
Hard Gelatin Capsule	Unstable at room temperature; required refrigeration [1].	Clinical trial, 1999 [1]
Soft Gelatin Capsule	Bioequivalent to hard capsule; minimal clinical impact from high-fat meal [1].	Clinical trial, 1999 [1]
PEGylated Nanocarrier Conjugate	Colorectal mucosal concentrations remained constant for 5 days in a mouse model [2].	Pre-clinical research, 2016 [2]

## Analytical Methods for Stability Testing

You can employ High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to assess **amprenavir** stability in your experiments. The workflows for these methods are outlined below.



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These established methods can be validated for specificity, precision, and accuracy to reliably quantify **amprenavir** and detect degradation products in your stability studies [3] [4].

## Frequently Asked Questions

Here are answers to common questions that may arise during your research.

**Q1: Why is a stability-indicating method important for studying amprenavir?** A stability-indicating method, like the HPLC one cited, can accurately measure the active drug without interference from its degradation products. This is crucial for determining a drug's shelf life and appropriate storage conditions. Forcing the drug to degrade under various stress conditions (like acid, base, and oxidation) and ensuring

the method can separate the main peak from the degradants validates that the method is "stability-indicating" [4].

**Q2: What is the key stability drawback of the original amprenavir capsule?** The initial hard gelatin capsule formulation of **amprenavir** was found to be **unstable at room temperature**, necessitating storage under refrigeration. This stability issue was the primary driver for the development of an improved soft gelatin capsule formulation [1].

**Q3: Are there novel formulation strategies to improve amprenavir retention?** Yes, recent research explores nanocarrier systems. One study conjugated **amprenavir** to a polyethylene glycol (PEG) polymer with a cell-penetrating peptide (Bac7). When administered locally to the colorectal mucosa in mice, this conjugate showed **greatly enhanced retention, maintaining tissue concentrations for at least 5 days**, suggesting a promising strategy for sustained local delivery [2].

## Important Considerations for Researchers

Please be aware of the following limitations in the available data:

- **Dated Information:** The specific stability data for commercial **amprenavir** formulations comes from a **1999 study** [1]. The drug's development and usage have evolved since then.
- **Consult Current Resources:** For the most up-to-date and official storage specifications, you should consult the manufacturer's prescribing information or regulatory agency documents.
- **Focus on Methods:** While specific storage data is limited, the analytical methods provided are robust tools that you can implement and validate in your own laboratory to generate precise stability data for **amprenavir** under various conditions [3] [4].

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## References

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